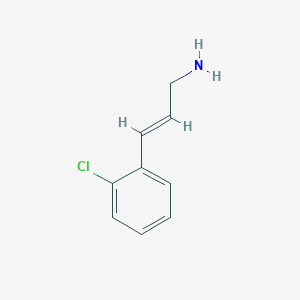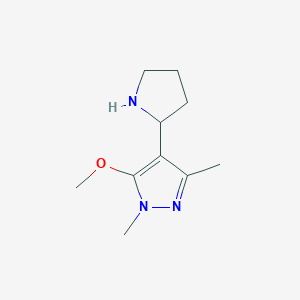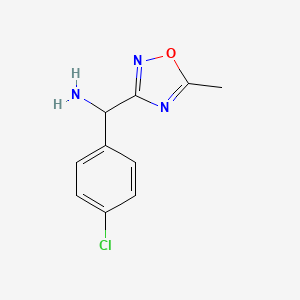
2-Propen-1-amine, 3-(2-chlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-プロペン-1-アミン, 3-(2-クロロフェニル)-: は、分子式C9H10ClNの有機化合物です。これは、2-クロロフェニル基がプロペンアミン鎖の第3炭素に結合したプロペンアミンの誘導体です。
2. 製法
合成経路と反応条件: 2-プロペン-1-アミン, 3-(2-クロロフェニル)- の合成は、いくつかの方法によって実現できます。一般的な方法の1つは、適切な触媒の存在下で、2-クロロベンズアルデヒドとアリルアミンを反応させることです。反応は通常、穏和な条件下で行われ、水酸化ナトリウムなどの塩基の存在により目的生成物の生成が促進されます。
工業的生産方法: 工業的な設定では、2-プロペン-1-アミン, 3-(2-クロロフェニル)- の生産には、製品品質と収率の一貫性を確保するために、連続フロー反応器が使用される場合があります。反応条件は、温度、圧力、反応物の濃度を注意深く制御することで、プロセスの効率を最大化するように最適化されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propen-1-amine, 3-(2-chlorophenyl)- can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with allylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a base such as sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of 2-Propen-1-amine, 3-(2-chlorophenyl)- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, with careful control of temperature, pressure, and reactant concentrations.
化学反応の分析
反応の種類: 2-プロペン-1-アミン, 3-(2-クロロフェニル)- は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応する酸化物またはその他の酸化誘導体に変換できます。
還元: 還元反応は、化合物をその還元型に変換できます。これは、水素ガスや金属水素化物などの還元剤を使用することがよくあります。
置換: この化合物は、塩素原子またはアミン基が他の官能基で置換される置換反応に関与できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が頻繁に使用されます。
置換: ハロゲン化反応には、臭素(Br2)またはヨウ素(I2)などの試薬が関与する可能性があり、アミノ化反応にはアンモニア(NH3)または第1級アミンが使用される場合があります。
生成される主な生成物:
酸化: アルデヒドやカルボン酸などの酸化誘導体。
還元: 第1級アミンや炭化水素などの還元型。
置換: 元の官能基を置き換えた、異なる官能基を持つ置換誘導体。
科学的研究の応用
化学: 2-プロペン-1-アミン, 3-(2-クロロフェニル)- は、有機合成におけるビルディングブロックとして使用されており、研究および産業目的のためにより複雑な分子を作成することを可能にします。
生物学: 生物学的研究では、この化合物は、塩素化アミンが細胞プロセスや酵素活性に及ぼす影響を調べるために使用できます。
工業: 工業部門では、2-プロペン-1-アミン, 3-(2-クロロフェニル)- は、特殊化学品、農薬、およびその他の高価値製品の製造に使用できます。
作用機序
2-プロペン-1-アミン, 3-(2-クロロフェニル)- の作用機序は、酵素や受容体などの分子標的との相互作用を伴います。この化合物は、これらの標的上の特定の部位に結合し、その活性を調節し、さまざまな生化学経路に影響を与えることによって、その効果を発揮する可能性があります。関与する正確な分子標的と経路は、化合物が使用される特定の用途と状況によって異なります。
類似化合物との比較
類似化合物:
2-プロペン-1-アミン: クロロフェニル基を持たない、より単純な誘導体。
3-(2-ブロモフェニル)-2-プロペン-1-アミン: 塩素ではなく臭素原子を持つ同様の化合物。
3-(2-メトキシフェニル)-2-プロペン-1-アミン: フェニル環にメトキシ基を持つ誘導体。
独自性: 2-プロペン-1-アミン, 3-(2-クロロフェニル)- は、2-クロロフェニル基の存在により独特です。これは、独特の化学的および物理的特性をもたらします。この構造上の特徴は、化合物の反応性、安定性、生物学的標的との相互作用に影響を与える可能性があり、さまざまな用途に役立つ化合物となっています。
特性
分子式 |
C9H10ClN |
|---|---|
分子量 |
167.63 g/mol |
IUPAC名 |
(E)-3-(2-chlorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H10ClN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6H,7,11H2/b5-3+ |
InChIキー |
KELXMHXRPZNKHT-HWKANZROSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C/CN)Cl |
正規SMILES |
C1=CC=C(C(=C1)C=CCN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12108852.png)




![2-[(4-methoxyphenyl)amino]-1-phenylEthanone](/img/structure/B12108885.png)


![Benzoic acid, 2-[[(3-bromophenoxy)acetyl]amino]-](/img/structure/B12108897.png)
![[3-(2,3-Dichloro-phenyl)-propyl]-methyl-amine](/img/structure/B12108901.png)

![[3'-(Hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate](/img/structure/B12108925.png)
![N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysine-phenylmethyl Ester](/img/structure/B12108927.png)
